molecular formula C16H13NO2 B145932 (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone CAS No. 136672-25-8

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone

Cat. No.: B145932
CAS No.: 136672-25-8
M. Wt: 251.28 g/mol
InChI Key: MNLUYEDYJLHIQG-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. This compound features an indole ring system fused with a methoxyphenyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone typically involves the condensation of indole-3-carbaldehyde with 3-methoxybenzaldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst, such as zinc chloride, in a solvent like ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or methoxyphenyl rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds through multicomponent reactions .

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a potential therapeutic agent .

Industry

Industrially, this compound is used in the production of dyes and pigments due to its stable and vibrant color properties. It is also employed in the synthesis of polymers and materials with specific electronic properties .

Mechanism of Action

The mechanism of action of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the indole and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1H-indol-3-yl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUYEDYJLHIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597494
Record name (1H-Indol-3-yl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136672-25-8
Record name (1H-Indol-3-yl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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